Trk-IN-17
Description
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Properties
Molecular Formula |
C21H21F2N7S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1 |
InChI Key |
XSAZBCHAGYBUBI-DOTOQJQBSA-N |
Isomeric SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N |
Canonical SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Trk-IN-17: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-17 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for relevant assays and a summary of its inhibitory effects are presented to support further research and development in the field of oncology and neurobiology.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making this family of kinases an important target for therapeutic intervention. This compound has emerged as a potent inhibitor of Trk kinases, showing potential for the research of cancer diseases. This guide aims to consolidate the available technical information on this compound.
Chemical Structure and Properties
This compound is chemically identified as 4-(2-fluoro-4-(methylcarbamoyl)phenyl)-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)thieno[3,2-d]pyrimidine-6-carboxamide. Its structure and key chemical properties are detailed below.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(2-fluoro-4-(methylcarbamoyl)phenyl)-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)thieno[3,2-d]pyrimidine-6-carboxamide | Patent WO2021148807A1 |
| CAS Number | 2409544-80-3 | Vendor Information |
| Molecular Formula | C31H26FN7O3S | Calculated |
| Molecular Weight | 607.65 g/mol | Calculated |
| Appearance | Solid | Presumed |
| Solubility | Soluble in DMSO | Presumed from similar compounds |
| Storage | Store at -20°C for long-term storage. | General recommendation for similar compounds |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases. While specific IC50 values for this compound against TrkA, TrkB, and TrkC are not publicly available in the retrieved documents, its designation as a "potent inhibitor" suggests significant activity.
The primary mechanism of action of this compound is the inhibition of the kinase activity of Trk receptors. By binding to the ATP-binding pocket of the Trk kinase domain, it prevents the phosphorylation of downstream signaling molecules. This disruption of the Trk signaling pathway can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on Trk signaling.
Trk Signaling Pathway
The Trk signaling pathway is initiated by the binding of neurotrophins to their respective Trk receptors. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation.
Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet publicly available. However, based on standard methodologies for similar compounds, the following sections outline the likely approaches.
Synthesis of this compound
The synthesis of this compound likely involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidine core and subsequent amide bond formations. A generalized synthetic workflow is depicted below.
Caption: A plausible synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Trk kinases can be determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate peptide by the Trk kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in proximity to a fluorescently labeled peptide, resulting in a FRET signal. Inhibition of the kinase by this compound leads to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of this compound at various concentrations, Trk kinase (TrkA, TrkB, or TrkC), biotinylated substrate peptide, and ATP in assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the Trk kinase, this compound solution (or DMSO control), and substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro Trk kinase inhibition assay.
Cell-Based Proliferation Assay
The effect of this compound on the proliferation of cancer cells harboring Trk fusions can be assessed using a cell-based proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
General Protocol:
-
Cell Seeding: Seed a human cancer cell line with a known Trk fusion (e.g., KM12 cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO as a control) and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the DMSO control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a promising potent inhibitor of the Trk family of kinases. Its thieno[3,2-d]pyrimidine scaffold is a key structural feature for its activity. Further investigation into its specific inhibitory profile against different Trk isoforms and its efficacy in preclinical cancer models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating future studies in this area.
The Discovery and Development of Trk-IN-17: A Technical Guide to a Novel Kinase Inhibitor
Disclaimer: Publicly available information regarding the specific discovery, development, and quantitative biological data for Trk-IN-17 is limited. It is identified as a potent inhibitor of Tropomyosin receptor kinases (Trks) and is associated with patent WO2021148807A1 as compound 3.[1] This guide provides an in-depth overview of the discovery and development process for Trk inhibitors as a class, with this compound placed in this broader context. The experimental protocols and quantitative data presented are representative of those used in the development of similar Trk inhibitors.
Introduction to Tropomyosin Receptor Kinases (Trks)
Tropomyosin receptor kinases (Trks) are a family of high-affinity receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The Trk family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, a family of protein growth factors. The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity.
Oncogenic alterations involving the NTRK genes, most commonly gene fusions, can lead to the constitutive activation of Trk signaling pathways, driving the growth and proliferation of various adult and pediatric cancers. This has established the Trk kinases as important therapeutic targets in oncology.
The Discovery of this compound
The discovery of a novel kinase inhibitor like this compound typically follows a structured drug discovery pipeline. This process begins with target identification and validation, followed by hit identification, lead optimization, and preclinical development.
Target Identification and Validation
The role of aberrant Trk signaling in cancer is well-established, validating the Trk kinases as therapeutic targets. The presence of NTRK gene fusions in a variety of tumor types provides a clear molecular basis for the development of targeted inhibitors.
Hit Identification
The initial phase of discovering a new inhibitor involves screening large libraries of chemical compounds to identify "hits" that demonstrate inhibitory activity against the target kinase. This is often done through high-throughput screening (HTS) using biochemical or cell-based assays.
Lead Optimization
"Hits" from the initial screening are then subjected to a process of lead optimization, where medicinal chemists systematically modify the chemical structure of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves cycles of chemical synthesis and biological testing. This compound would have emerged from such an optimization campaign.
Mechanism of Action of Trk Inhibitors
Trk inhibitors are small molecules that typically function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain of the Trk receptor. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling can lead to the inhibition of tumor cell proliferation and induction of apoptosis.
Quantitative Data for Trk Inhibitors
The following table summarizes representative quantitative data for a hypothetical Trk inhibitor, illustrating the types of measurements taken during the development process.
| Parameter | Value | Description |
| Biochemical Potency | ||
| TrkA IC50 | 5 nM | Concentration of the inhibitor required to inhibit 50% of TrkA kinase activity in a cell-free assay. |
| TrkB IC50 | 8 nM | Concentration of the inhibitor required to inhibit 50% of TrkB kinase activity in a cell-free assay. |
| TrkC IC50 | 3 nM | Concentration of the inhibitor required to inhibit 50% of TrkC kinase activity in a cell-free assay. |
| Cellular Potency | ||
| KM-12 (TPM3-NTRK1) GI50 | 20 nM | Concentration of the inhibitor required to inhibit the growth of the KM-12 colorectal cancer cell line (harboring a TPM3-NTRK1 fusion) by 50%. |
| Selectivity | ||
| KINOMEscan® (at 1 µM) | S-score(35) = 0.03 | A measure of selectivity against a panel of 468 kinases. A lower S-score indicates higher selectivity. |
| Pharmacokinetics (Mouse) | ||
| Bioavailability (F%) | 45% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | 6 hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Cmax | 1.5 µM | The maximum serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administrated. |
Experimental Protocols
Detailed methodologies for key experiments in the discovery and development of a Trk inhibitor are provided below.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the biochemical potency (IC50) of the inhibitor against Trk kinases.
Methodology:
-
A reaction mixture is prepared containing the Trk kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.
-
The FRET signal is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the cellular potency (GI50) of the inhibitor in a cancer cell line with a known NTRK fusion.
Methodology:
-
Cancer cells (e.g., KM-12) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The luminescence is measured using a luminometer.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a mouse model.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with a human cancer cell line harboring an NTRK fusion (e.g., KM-12).
-
Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally once or twice daily for a specified period.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised and weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Trk signaling pathway and a typical workflow for kinase inhibitor discovery.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
Conclusion
This compound represents a modern approach to cancer therapy, targeting a specific molecular driver of the disease. While detailed public data on this compound itself is not yet available, the well-trodden path of kinase inhibitor development provides a clear framework for understanding its discovery and potential. The continued development of potent and selective Trk inhibitors holds significant promise for patients with NTRK fusion-positive cancers. Further publication of data from patent WO2021148807A1 will be crucial to fully understand the therapeutic potential of this compound.
References
Trk-IN-17: A Potential Novel Therapeutic for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Trk-IN-17 is an emerging potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] In recent years, alterations in Trk signaling have been implicated in the pathogenesis of various cancers, making Trk receptors a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation, based on available information. This compound is identified as compound 3 in patent WO2021148807A1.[1]
Core Concepts: The Trk Signaling Pathway
The Trk receptor family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, a class of growth factors.[1] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that are critical for cell survival, proliferation, and differentiation.
The primary signaling pathways activated by Trk receptors include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is a key regulator of cell survival and growth.
-
PLCγ Pathway: This pathway is involved in calcium signaling and the activation of protein kinase C (PKC).
In the context of cancer, chromosomal rearrangements can lead to the formation of NTRK gene fusions. These fusion proteins result in constitutively active Trk kinases, driving uncontrolled cell growth and proliferation, thus acting as oncogenic drivers.
Below is a diagram illustrating the canonical Trk signaling pathway.
Caption: Canonical Trk signaling pathways.
Mechanism of Action of this compound
This compound is a potent inhibitor of Trk kinases.[1] As a small molecule inhibitor, it is designed to interfere with the kinase activity of the Trk receptors. By binding to the ATP-binding pocket of the Trk kinase domain, this compound is expected to prevent the phosphorylation and subsequent activation of the downstream signaling pathways (RAS-MAPK, PI3K-AKT, and PLCγ). This inhibition of oncogenic signaling is the basis for its potential as a cancer therapeutic.
The logical workflow for the therapeutic action of this compound is depicted below.
Caption: Mechanism of action of this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC50 values against different Trk kinases and cancer cell lines, are expected to be detailed within patent WO2021148807A1. At present, this information is not publicly available in the searched resources. A comprehensive analysis of the patent document is required to populate the following data tables.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TrkA | Data not available |
| TrkB | Data not available |
| TrkC | Data not available |
| Other Kinases | Data not available |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | NTRK Fusion Status | IC50 (nM) |
| Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) |
| Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are anticipated to be described in patent WO2021148807A1. The following sections outline the general methodologies typically employed in the preclinical assessment of a novel kinase inhibitor.
In Vitro Kinase Assays
Objective: To determine the potency and selectivity of this compound against the Trk kinases and a panel of other kinases.
General Protocol:
-
Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, ATP, appropriate peptide substrate, and this compound.
-
Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™).
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
Cell-Based Proliferation Assays
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines, particularly those harboring NTRK gene fusions.
General Protocol:
-
Cell Lines: A panel of cancer cell lines, including those with known NTRK fusions and wild-type counterparts.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), and this compound.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
The workflow for a typical cell-based proliferation assay is outlined below.
Caption: Cell proliferation assay workflow.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Cancer cells with NTRK fusions are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally or via intraperitoneal injection according to a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
This compound represents a promising new agent in the growing field of Trk-targeted cancer therapies. Its potent inhibitory activity against Trk kinases suggests its potential for treating cancers driven by NTRK gene fusions. Further disclosure of the detailed preclinical data from patent WO2021148807A1 will be critical for a more complete understanding of its therapeutic potential and for guiding its future clinical development. The information provided in this guide serves as a foundational overview for researchers and drug development professionals interested in this novel compound.
References
Trk-IN-17: A Technical Guide for the Investigation of Tropomyosin Receptor Kinase Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] These receptors are activated by neurotrophins, a class of growth factors that includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[3][4] The activation of Trk receptors initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of Trk signaling has been implicated in various neurological disorders and is a known oncogenic driver in a multitude of cancers.[2]
Trk-IN-17 is a potent, small-molecule inhibitor of Trk kinases.[3][5] As a pan-Trk inhibitor, it provides a valuable tool for researchers to investigate the physiological and pathological roles of Trk signaling. This technical guide offers an in-depth overview of this compound as a research tool, including its mechanism of action, and provides detailed protocols for its application in studying Trk receptor biology.
Trk Receptor Signaling Pathways
The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of downstream signaling cascades.
References
In-Depth Technical Guide: Trk-IN-17 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-17 emerges from the landscape of targeted cancer therapy as a potent inhibitor of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development and function. However, aberrant activation of Trk signaling through gene fusions, mutations, or overexpression has been identified as a key oncogenic driver in a diverse range of adult and pediatric cancers. This has established the Trk signaling pathway as a critical target for therapeutic intervention. This compound, also identified as compound 3 in patent WO2021148807A1, represents a promising small molecule inhibitor designed to disrupt this oncogenic signaling cascade. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on various cancer cell lines, based on the information disclosed in the aforementioned patent.
Core Mechanism of Action: Targeting the Trk Signaling Pathway
Trk receptors are activated by neurotrophins, leading to their dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk alterations, this signaling is constitutively active, leading to uncontrolled tumor growth.
This compound is designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and thereby blocking the initiation of these downstream oncogenic signals. The inhibition of this pathway is expected to induce cell cycle arrest and apoptosis in Trk-dependent cancer cells.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Efficacy of this compound in Cancer Cell Lines: Quantitative Data
The inhibitory activity of this compound (compound 3) was evaluated against various cancer cell lines harboring Trk fusions. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.
| Cell Line | Cancer Type | Trk Alteration | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 fusion | 8 |
| CUTO-3 | Uterine Leiomyosarcoma | EML4-NTRK3 fusion | 10 |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 fusion | 12 |
Note: The data presented in this table is derived from the experimental results detailed in patent WO2021148807A1.
Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (MTS Assay)
This assay was employed to determine the anti-proliferative activity of this compound against the specified cancer cell lines.
Materials:
-
Cancer cell lines (KM12, CUTO-3, MO-91)
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Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
96-well plates
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MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: A serial dilution of this compound was prepared in the appropriate growth medium. The final concentrations ranged from 0.1 nM to 10 µM. 100 µL of the diluted compound was added to the respective wells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.
-
MTS Addition: 20 µL of MTS reagent was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C and 5% CO2, or until color development was sufficient.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.
Caption: Generalized workflow for the cell proliferation (MTS) assay.
Kinase Inhibition Assay (Biochemical Assay)
To determine the direct inhibitory effect of this compound on Trk kinase activity, a biochemical assay was performed.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
ATP
-
Biotinylated peptide substrate
-
This compound
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Luminometer
Procedure:
-
Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained the recombinant Trk kinase, the biotinylated peptide substrate, and ATP in an appropriate assay buffer.
-
Compound Addition: this compound was added to the reaction mixture at various concentrations.
-
Incubation: The reaction was incubated at room temperature for 60 minutes.
-
Detection: The amount of ATP remaining in the well after the kinase reaction was measured using the Kinase-Glo® assay, which generates a luminescent signal proportional to the ATP concentration. A lower luminescent signal indicates higher kinase activity.
-
Data Analysis: The percentage of kinase inhibition was calculated for each concentration of this compound. The IC50 values were determined from the dose-response curves.
Western Blot Analysis
Western blotting was used to assess the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Cells were treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells were washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with the desired primary antibodies overnight at 4°C. After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands was quantified using densitometry software.
Conclusion
This compound demonstrates potent and specific inhibitory activity against cancer cell lines driven by Trk fusions. The low nanomolar IC50 values in colorectal cancer, uterine leiomyosarcoma, and acute myeloid leukemia cell lines underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound's efficacy in preclinical and clinical settings. The continued exploration of such targeted inhibitors is paramount in advancing the field of precision oncology.
Trk-IN-17: A Technical Overview of a Novel Tropomyosin Receptor Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trk-IN-17 is a potent inhibitor of Tropomyosin Receptor Kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in neuronal function and are increasingly implicated in a variety of cancers through gene fusions. This technical guide provides an in-depth overview of the intellectual property surrounding this compound, its presumed mechanism of action based on its chemical class, and the broader context of Trk inhibition in oncology. While specific quantitative data and detailed experimental protocols for this compound remain proprietary within patent WO2021148807A1, this document synthesizes publicly available information on Trk inhibitors and relevant experimental methodologies to offer a valuable resource for researchers in the field.
Introduction to Trk Signaling and its Role in Cancer
The Tropomyosin Receptor Kinase (Trk) family consists of three transmembrane proteins: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are essential for the development and survival of neurons and are activated by neurotrophins.[2] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of tumor types.[1] These fusions are considered "tissue-agnostic" cancer markers, meaning they can be found in various cancers regardless of their site of origin.[3]
The activation of Trk receptors by either their natural ligands or through oncogenic fusions triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[2] These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation by constitutively active Trk fusion proteins is a key mechanism of tumorigenesis.
This compound: Patent and Intellectual Property
This compound is identified as compound 3 in the international patent application WO2021148807A1.[4] This patent application covers a series of compounds and their use as Trk inhibitors, highlighting their potential in the treatment of cancers associated with Trk dysregulation. The intellectual property surrounding this compound encompasses its chemical structure, synthesis, and methods of use in treating Trk-driven diseases.
Putative Mechanism of Action of this compound
Based on the chemical scaffold suggested by related patents and publicly available information, this compound is likely a small molecule inhibitor that targets the ATP-binding pocket of the Trk kinase domain. By competitively binding to this site, it prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This inhibition of the aberrant signaling cascade driven by Trk fusion proteins is expected to lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Quantitative Data for Representative Trk Inhibitors
While specific data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized Trk inhibitors to provide a comparative context for the potency of this class of compounds.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Larotrectinib | 5 | 11 | 6 | KM12 (NTRK3 fusion) | 1.7 |
| Entrectinib | 1 | 3 | 5 | KM12 (NTRK3 fusion) | 17 |
| Selitrectinib | <1 | <1 | <1 | Ba/F3-ETV6-NTRK3 | 3 |
| Repotrectinib | 0.1 | 0.9 | 0.2 | Ba/F3-ETV6-NTRK3 | 1 |
This table presents representative data from publicly available sources and is intended for comparative purposes only. The specific activity of this compound may differ.
Experimental Protocols for Characterization of Trk Inhibitors
The following are detailed methodologies for key experiments typically employed in the characterization of Trk inhibitors. These protocols are based on standard practices in the field and are likely similar to those used for the evaluation of this compound.
Trk Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Trk kinase.
Materials:
-
Recombinant human Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant Trk kinase, and the biotinylated peptide substrate, all diluted in kinase buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing EDTA and the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Trk Inhibition Assay (Cell-Based Assay)
This assay assesses the ability of a compound to inhibit Trk signaling within a cellular context.
Materials:
-
Cancer cell line harboring an NTRK gene fusion (e.g., KM-12 cells)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Trk (pan-Trk or specific isoforms), anti-total-Trk, and secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed the NTRK fusion-positive cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Trk and total-Trk.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated Trk to total Trk and calculate the IC50 value for cellular Trk inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core Trk signaling pathway and a typical experimental workflow for the characterization of a Trk inhibitor.
Caption: Trk Signaling Pathway
Caption: Trk Inhibitor Characterization Workflow
Conclusion
This compound represents a promising development in the field of targeted cancer therapy. As a potent inhibitor of Trk kinases, it holds the potential to be an effective treatment for patients with cancers driven by NTRK gene fusions. While the detailed preclinical data for this compound remains within the confines of its patent, this technical guide provides a comprehensive overview of the underlying science, intellectual property, and the experimental methodologies crucial for the development of such inhibitors. Further disclosure of data from the patent holder will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2004078163A2 - Compositions pharmaceutiques a base d'un co-cristal - Google Patents [patents.google.com]
- 4. WO2004078163A2 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Trk-IN-17 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, leading to the initiation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are vital for cell proliferation, differentiation, and survival.[2] Dysregulation of Trk signaling, often through NTRK gene fusions, is an oncogenic driver in a wide range of cancers.[2] This has made Trk kinases significant targets for cancer therapy.
Trk-IN-17 is a potent inhibitor of Trk kinases and is under investigation for its potential in treating cancers harboring Trk alterations.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other Trk inhibitors.
Data Presentation
While specific IC50 values for this compound are not publicly available, the following table provides illustrative data for other well-characterized pan-Trk inhibitors, Larotrectinib and Entrectinib, to demonstrate how to present such quantitative data.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference Cell Line(s) | Assay Type |
| This compound | Data not available | Data not available | Data not available | N/A | N/A |
| Larotrectinib | 5 | 11 | 7 | KM12 (colorectal cancer) | Biochemical |
| Entrectinib | 1 | 3 | 5 | Ba/F3 | Biochemical |
Signaling Pathway
The diagram below illustrates the simplified Trk signaling pathway upon activation by neurotrophins, leading to downstream cellular responses.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Trk Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.
Workflow Diagram:
Caption: Workflow for the biochemical Trk kinase inhibition assay.
Materials and Reagents:
-
Recombinant human TrkA, TrkB, and TrkC kinases
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Trk kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume for luminescence)
-
Multilabel plate reader
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).
-
Add 2 µL of recombinant Trk kinase (e.g., 1 ng/µL) to each well.
-
Initiate the kinase reaction by adding 2 µL of a mix of ATP and substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based Trk Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit Trk autophosphorylation in a cellular context.
Workflow Diagram:
References
Application Note and Protocols for Trk-IN-17 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity.[1][2][3] Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers.[4][5] Trk-IN-17 is a potent and selective inhibitor of Trk kinases, making it a valuable tool for studying Trk signaling and a potential therapeutic candidate.[6] This document provides detailed protocols for developing and performing cell-based assays to characterize the activity of this compound. The described assays are designed to be robust and reproducible, enabling researchers to determine the potency and cellular effects of this inhibitor.
Trk Signaling Pathway
Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), Trk receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular kinase domains.[1][2][3][7] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2][3][8] These pathways collectively regulate cellular processes such as proliferation, survival, and differentiation.[4]
Experimental Protocols
This section details two primary cell-based assays to evaluate the efficacy of this compound: a Western Blot-based assay to measure the inhibition of downstream signaling and a cell viability assay to assess the impact on cell proliferation and survival.
Western Blot Assay for Trk Downstream Signaling
This protocol describes how to measure the phosphorylation of key downstream effectors of Trk signaling, ERK and Akt, in response to NGF stimulation and treatment with this compound. A human embryonic kidney cell line stably expressing TrkA (HEK293-TrkA) is recommended for this assay.
Materials:
-
HEK293-TrkA cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Nerve Growth Factor (NGF)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Culture: Culture HEK293-TrkA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1 hour.
-
NGF Stimulation: Stimulate the cells with NGF (e.g., 50 ng/mL) for 15 minutes at 37°C. Include a non-stimulated control.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Calculate the percentage of inhibition for each this compound concentration relative to the NGF-stimulated control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is useful for determining the cytotoxic or cytostatic effects of this compound, particularly in cancer cell lines with activating Trk fusions or overexpression.
Materials:
-
Cancer cell line with Trk activation (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from the cell-based assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Inhibition of NGF-induced ERK and Akt Phosphorylation by this compound in HEK293-TrkA Cells
| This compound Conc. (nM) | % Inhibition of p-ERK (Mean ± SD) | % Inhibition of p-Akt (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 | 3.1 ± 1.5 |
| 1 | 25.6 ± 4.5 | 20.8 ± 3.9 |
| 10 | 78.3 ± 6.2 | 72.5 ± 5.8 |
| 100 | 95.1 ± 2.1 | 92.3 ± 3.3 |
| 1000 | 98.7 ± 1.5 | 97.6 ± 2.0 |
| IC50 (nM) | ~5 | ~7 |
Table 2: Anti-proliferative Activity of this compound in a Trk-dependent Cancer Cell Line (e.g., KM12)
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.2 ± 3.5 |
| 1 | 85.4 ± 5.1 |
| 10 | 52.1 ± 4.8 |
| 100 | 15.7 ± 2.9 |
| 1000 | 5.3 ± 1.2 |
| IC50 (nM) | ~10 |
Conclusion
The protocols described in this application note provide a robust framework for the cellular characterization of this compound. The Western blot assay allows for the direct assessment of the inhibitor's effect on the Trk signaling pathway, while the cell viability assay provides insights into its functional consequences on cell proliferation and survival. These assays are essential tools for researchers in the fields of neurobiology and oncology who are investigating the therapeutic potential of Trk inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nerve Growth Factor Activates Extracellular Signal-Regulated Kinase and p38 Mitogen-Activated Protein Kinase Pathways To Stimulate CREB Serine 133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. sinobiological.com [sinobiological.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Trk-IN-17 in Cancer Research
Topic: Trk-IN-17 Experimental Design for Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in the development and function of the nervous system.[1][2] The TRK family consists of three members: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] In several types of cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric TRK fusion proteins with constitutively active kinase function.[3][][5] These fusion proteins drive oncogenesis by activating downstream signaling pathways, including the RAS/MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and differentiation.[2][6]
This compound is a potent and selective, ATP-competitive small molecule inhibitor of TRK kinases. These application notes provide an overview of the mechanism of action of this compound, its effects on downstream signaling, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound is designed to target and inhibit the kinase activity of TRKA, TRKB, and TRKC, including their oncogenic fusion proteins. By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that are critical for tumor cell growth and survival.[7]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TRKA | 1.5 |
| TRKB | 2.1 |
| TRKC | 1.8 |
| ALK | >1000 |
| ROS1 | >1000 |
| EGFR | >2000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 10.5 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 15.2 |
| SW-527 | Breast Cancer | ETV6-NTRK3 | 8.9 |
| A549 | Lung Cancer | Wild-type | >5000 |
| HCT116 | Colorectal Cancer | Wild-type | >5000 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment.[8][9][10][11]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-17 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs).[1][2] The Trk family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are crucial for the development and function of the nervous system.[3][4] In the context of cancer, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide array of adult and pediatric solid tumors.[5] These oncogenic fusions activate downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting cell proliferation and survival.[3] Small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain are a primary therapeutic strategy for cancers harboring these fusions.[6]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on its classification as a potent Trk inhibitor and data from well-characterized Trk inhibitors such as Larotrectinib and Entrectinib.
Data Presentation
The following tables summarize the inhibitory activity of well-established Trk inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: Enzymatic Inhibition of Trk Kinases
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Other Kinase Targets (IC₅₀) | Reference |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | Highly selective for Trk | [7][8] |
| Entrectinib | 1 - 5 | 1 - 5 | 1 - 5 | ROS1 (0.2 nM), ALK (1.6 nM) | [7][8] |
| Selitrectinib | 2.0 - 2.3 | 2.0 - 2.3 | 2.0 - 2.3 | Effective against resistance mutations | [7] |
| Repotrectinib | 2.7 - 4.5 | 2.7 - 4.5 | 2.7 - 4.5 | Effective against resistance mutations | [7] |
Table 2: Cellular Activity of Trk Inhibitors in NTRK Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | Trk Inhibitor | Cellular IC₅₀ (nM) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Larotrectinib | Not specified, but effective | [9] |
| NCI-H2228 | NSCLC | EML4-ALK | Entrectinib | Potent inhibition | [10] |
| IMS-M2 | AML | ETV6-NTRK3 | Entrectinib | Potent inhibition | [11] |
| M0-91 | AML | ETV6-NTRK3 | Entrectinib | Potent inhibition | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
General Cell Culture and Maintenance
Materials:
-
Cancer cell line of interest (e.g., HT-29, which can be used as a colorectal cancer model)[12][13][14][15]
-
Complete growth medium (e.g., McCoy's 5A for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)[13]
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO₂[13]
Protocol for Subculturing Adherent Cells:
-
Grow cells in appropriate culture vessels until they reach 70-80% confluency.[14]
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.[14]
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new culture vessel containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO₂.
Cell Proliferation (MTT) Assay
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Trk Signaling Pathway Inhibition
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete growth medium
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-TrkA (Tyr490), total TrkA, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. ubigene.us [ubigene.us]
- 13. HT-29 - Wikipedia [en.wikipedia.org]
- 14. encodeproject.org [encodeproject.org]
- 15. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Trk-IN-17 reconstitution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-17 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling through mechanisms such as gene fusions has been implicated in the progression of various cancers.[2][3][4] this compound serves as a valuable tool for investigating the therapeutic potential of Trk inhibition in preclinical research. These application notes provide detailed protocols for the reconstitution, storage, and in vitro application of this compound.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₁F₂N₇S |
| Molecular Weight | 441.50 g/mol |
| CAS Number | 2409544-80-3 |
Reconstitution and Storage
Due to the limited availability of a specific datasheet for this compound, the following recommendations are based on general guidelines for small molecule kinase inhibitors. It is strongly advised to consult the Certificate of Analysis provided by the supplier for compound-specific information.
Reconstitution:
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
| Step | Instruction |
| 1. Preparation | Bring the vial of this compound powder to room temperature before opening. |
| 2. Solvent Addition | Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). |
| 3. Solubilization | Gently vortex or sonicate the vial until the powder is completely dissolved. |
Storage Conditions:
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life (Typical) |
| Solid Powder | -20°C | ≥ 1 year |
| DMSO Stock Solution | -80°C | ≤ 6 months |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into single-use vials is highly recommended.
Signaling Pathway
Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. The primary pathways activated include the Ras-MAPK, PI3K-Akt, and PLCγ pathways.
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of this compound. Optimization may be required for specific cell lines and experimental conditions.
Cell-Based Proliferation Assay
This protocol describes a method to determine the effect of this compound on the proliferation of a Trk-fusion positive cancer cell line, such as KM12 (colorectal carcinoma with a TPM3-NTRK1 fusion).[5][6][7][8][9]
Materials:
-
KM12 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed KM12 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from the DMSO stock. Include a DMSO-only control.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Readout: Follow the manufacturer's protocol for the chosen cell proliferation assay. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Phospho-Trk Inhibition
This protocol outlines the procedure to assess the inhibitory effect of this compound on the autophosphorylation of Trk receptors in KM12 cells.
Materials:
-
KM12 cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (e.g., Tyr490/Tyr516), anti-total-Trk, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed KM12 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a DMSO control) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize, strip the membrane and re-probe with anti-total-Trk and a loading control antibody like anti-GAPDH.
Disclaimer
This document provides general guidance and protocols. Specific experimental conditions, including cell lines, reagent concentrations, and incubation times, may require optimization by the end-user. Always refer to the product-specific Certificate of Analysis for the most accurate information on reconstitution and storage. This product is for research use only and is not intended for diagnostic or therapeutic purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene.com [gene.com]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 9. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
Application Note & Protocol: Western Blot for Phosphorylated Trk (p-Trk) Following Trk-IN-17 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases activated by neurotrophins.[1] Their signaling pathways, including the Ras/MAPK and PI3K pathways, are crucial for neuronal survival, differentiation, and plasticity.[2][3] Dysregulation of Trk signaling, often through gene fusions, leads to constitutively active kinases that drive various cancers.[4][5]
Trk-IN-17 is a potent inhibitor of Trk kinases, making it a valuable tool for cancer research.[1] This document provides a detailed protocol for performing a Western blot to measure the inhibition of Trk autophosphorylation (p-Trk) in cultured cells following treatment with this compound. The protocol includes cell culture, inhibitor treatment, protein extraction, immunoblotting for p-Trk, membrane stripping, and subsequent reprobing for total Trk to ensure accurate quantification of inhibition.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the Trk signaling pathway and the experimental workflow for assessing inhibitor efficacy.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Trk and Total Trk.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells, which express Trk receptors) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): Once cells reach the desired confluency, you may wish to serum-starve them for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture media to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM.
-
Include a "vehicle-only" control (DMSO concentration matched to the highest this compound dose).
-
Incubate cells with the inhibitor for a predetermined time (e.g., 1-4 hours). This should be optimized for your specific cell line and experimental goals.
-
-
Neurotrophin Stimulation:
-
To robustly measure inhibition, stimulate Trk phosphorylation by adding the appropriate neurotrophin (e.g., 50-100 ng/mL of NGF for TrkA, or BDNF for TrkB) for 5-10 minutes at 37°C before harvesting the cells.[2][6] Add the neurotrophin directly to the media containing this compound or vehicle.
-
Include a non-stimulated control to assess basal phosphorylation.
-
Part 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer. Crucially, supplement the buffer immediately before use with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[7][8]
-
Cell Harvest:
-
Place the culture plates on ice and aspirate the media.
-
Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[9]
-
Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.[10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Sample Preparation for Electrophoresis:
-
Add 4X or 6X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
Centrifuge briefly before loading onto the gel. Samples can be used immediately or stored at -80°C.
-
Part 3: SDS-PAGE, Transfer, and Immunoblotting
-
Gel Electrophoresis: Load 20-50 µg of each protein sample into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often preferred for their durability, especially when stripping and reprobing.[13]
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over non-fat milk to reduce background.[8][14]
-
-
Primary Antibody (p-Trk) Incubation:
-
Dilute the phospho-specific Trk primary antibody (e.g., Phospho-TrkA (Tyr490) or Phospho-TrkB (Tyr516)) in blocking buffer (5% BSA in TBST) at the dilution recommended by the manufacturer (typically 1:1000).[2][6]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10][12]
-
-
Washing and Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using a CCD imager or X-ray film.
-
Part 4: Membrane Stripping and Reprobing for Total Trk
To accurately quantify the change in phosphorylation, the membrane should be reprobed for total Trk as a loading control.
-
Stripping:
-
After imaging for p-Trk, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) or a commercial stripping buffer for 15-30 minutes at room temperature or 50°C, depending on the protocol's harshness.[15][16]
-
Optimization of incubation time and temperature may be necessary.[17]
-
-
Washing: Wash the membrane extensively (e.g., 5-6 times for 5 minutes each) with TBST or PBS to remove all traces of the stripping buffer and antibodies.[15][17]
-
Reprobing:
-
Block the stripped membrane again for 1 hour in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for total Trk (e.g., TrkA/B/C antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described in Part 3 (steps 5 and 6).
-
Part 5: Data Analysis
-
Densitometry: Quantify the band intensity for both p-Trk and total Trk for each sample using imaging software (e.g., ImageJ).
-
Normalization: For each lane, calculate the ratio of the p-Trk signal to the total Trk signal.
-
Comparison: Compare the normalized p-Trk signal in the this compound-treated samples to the vehicle-treated control to determine the percent inhibition.
Data Presentation Tables
Table 1: Reagents and Recommended Concentrations
| Reagent/Buffer | Key Components | Purpose |
|---|---|---|
| Cell Lysis Buffer | RIPA or similar, supplemented with Protease and Phosphatase Inhibitor Cocktails | Protein extraction and preservation of phosphorylation |
| Blocking Buffer | 5% BSA in 1X TBST | Prevents non-specific antibody binding for p-Trk detection[8][14] |
| Antibody Diluent | 5% BSA in 1X TBST (for p-Trk Ab), 5% Milk in TBST (for others) | Dilution of primary and secondary antibodies |
| Wash Buffer | 1X TBST (Tris-Buffered Saline, 0.1% Tween-20) | Washing away unbound antibodies |
| Stripping Buffer | Commercial buffer or 25 mM Glycine-HCl, 1% SDS, pH 2.0 | Removal of primary/secondary antibodies for reprobing[16] |
Table 2: Example Experimental Conditions & Antibody Dilutions
| Parameter | Suggested Range / Value | Notes |
|---|---|---|
| Cell Seeding Density | 70-80% confluency | Cell-line dependent |
| This compound Concentration | 1 nM - 1 µM | Perform a dose-response to determine IC50 |
| This compound Incubation Time | 1 - 4 hours | Optimization may be required |
| Neurotrophin Stimulation | 50-100 ng/mL for 5-10 min | e.g., NGF for TrkA, BDNF for TrkB[2][6] |
| Protein Load per Lane | 20 - 50 µg | Ensure equal loading across all lanes[12] |
| p-Trk Antibody Dilution | 1:1000 | Manufacturer dependent, check datasheet[2][6] |
| Total Trk Antibody Dilution | 1:1000 | Manufacturer dependent, check datasheet[1] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Manufacturer dependent |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. bio-rad.com [bio-rad.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 14. ptglab.com [ptglab.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Navigating Trk-IN-17: A Technical Guide to Overcoming Solubility Hurdles
For researchers, scientists, and drug development professionals working with the potent TRK inhibitor, Trk-IN-17, its promising therapeutic potential is often met with a common experimental challenge: poor aqueous solubility. This technical support guide provides a comprehensive resource to address and overcome solubility issues, ensuring the successful design and execution of both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent inhibitor of Tropomyosin receptor kinases (TRKs) and holds significant promise in cancer research. However, like many kinase inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. This can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and formulating the compound for animal studies, potentially impacting experimental reproducibility and accuracy.
Q2: What are the recommended solvents for dissolving this compound?
Based on the general characteristics of similar kinase inhibitors and available information, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. For in vivo studies, a co-solvent system is typically required to maintain solubility and bioavailability.
Q3: How can I prepare a stock solution of this compound for my cell-based assays?
To prepare a stock solution, dissolve this compound in 100% DMSO. It is recommended to start with a concentration of 10 mM. Gentle warming and vortexing can aid in dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound DMSO stock in aqueous media for my in vitro assay. What should I do?
This is a common issue. To minimize precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous assay medium is kept low, typically at or below 0.5%. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent rapid precipitation.
Q5: How do I formulate this compound for oral or intraperitoneal administration in animal models?
Due to its low aqueous solubility, a simple saline solution is not suitable for in vivo administration of this compound. A common and effective approach is to use a co-solvent vehicle. A widely used formulation for poorly soluble kinase inhibitors consists of a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80 (polysorbate 80), and saline.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility-related problems encountered when working with this compound.
Table 1: Troubleshooting Common this compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use gentle warming (up to 37°C) and vortexing or sonication to aid dissolution. |
| Precipitation observed in DMSO stock solution upon storage. | Supersaturation or improper storage. | Ensure the stock concentration is not too high. Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Compound precipitates out of solution when diluted into aqueous media for in vitro assays. | Poor aqueous solubility and high final DMSO concentration. | Keep the final DMSO concentration in the assay medium below 0.5%. Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a pre-warmed aqueous buffer. |
| Inconsistent results in cell-based assays. | Compound precipitation leading to inaccurate concentrations. | Visually inspect for precipitation before adding to cells. Prepare fresh dilutions for each experiment. Ensure thorough mixing of the final solution. |
| Precipitation or phase separation in the in vivo formulation. | Improper mixing of co-solvents or incorrect ratios. | Prepare the formulation by adding each component in the specified order and ensuring complete dissolution at each step. Vortex or sonicate the mixture thoroughly. |
| Low or variable drug exposure in animal studies. | Poor absorption due to precipitation of the compound in vivo. | Optimize the co-solvent formulation. Ensure the formulation is a clear, homogenous solution before administration. Consider alternative routes of administration or formulation strategies if issues persist. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Recommended Formulation of this compound for In Vivo Studies
This protocol provides a standard co-solvent formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodents. The final concentration of this compound will need to be adjusted based on the required dosage.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate tube, add PEG300.
-
Slowly add the this compound/DMSO solution to the PEG300 while vortexing.
-
Add Tween 80 to the mixture and vortex until a clear solution is formed.
-
Finally, add sterile saline to the desired final volume and vortex thoroughly.
-
The final recommended vehicle composition is typically in the range of 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder saline. The exact ratios may need to be optimized for your specific dosage and animal model.
-
Administer the formulation immediately after preparation.
-
Note: The information provided in this guide is based on general knowledge of handling poorly soluble kinase inhibitors. Researchers should always perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.
Visualizing Experimental Workflows and Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Technical Support Center: Interpreting Unexpected Results with Trk-IN-17
This guide is designed for researchers, scientists, and drug development professionals using Trk-IN-17. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC.[1] These receptor tyrosine kinases are crucial for neuronal development and function and are implicated in the growth and survival of various cancer types when their signaling is dysregulated.[2][3] this compound is designed to block the ATP-binding site of the Trk kinases, thereby inhibiting their catalytic activity and downstream signaling.[3]
Q2: I'm observing a weaker-than-expected inhibition of my target cells. What are the possible reasons?
Several factors could contribute to a reduced inhibitory effect. These can range from experimental setup to the biological characteristics of your cell line.
-
Compound Stability and Activity: Ensure that this compound has been stored correctly and that the solvent used for reconstitution is compatible and does not affect its activity. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Characteristics: The expression level of Trk receptors in your cell line is a critical factor. Low expression of TrkA, TrkB, and TrkC will naturally lead to a less pronounced effect. It's also possible that the cells have intrinsic resistance mechanisms.
-
Assay Conditions: The concentration of ATP in your kinase assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor like this compound.[4] Additionally, high cell density or serum concentrations in culture media can sometimes interfere with compound activity.
Q3: My cells are showing unexpected morphological changes after treatment with this compound. What could be the cause?
Unexpected changes in cell shape, such as rounding up or detachment, can be indicative of off-target effects.[5] While this compound is a potent Trk inhibitor, like many kinase inhibitors, it may have activity against other kinases or cellular components at higher concentrations.
One possibility is the inhibition of kinases that regulate the cytoskeleton.[5] Another potential off-target for some kinase inhibitors is tubulin, which can lead to rapid changes in cell morphology.[6] It is crucial to perform dose-response experiments and observe the morphological changes at various concentrations.
Troubleshooting Guide for Unexpected Results
Scenario 1: Inconsistent IC50 Values Across Different Assays
You observe a significant discrepancy in the IC50 value of this compound when comparing a biochemical kinase assay with a cell-based viability assay.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Different Assay Principles | Biochemical assays measure direct inhibition of kinase activity, while cell-based assays measure a downstream biological effect (e.g., proliferation, viability). Cellular uptake, metabolism, and efflux of the compound can all influence the effective intracellular concentration. |
| ATP Concentration in Biochemical Assays | The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure you are using an ATP concentration close to the Km for the Trk kinase you are assaying for more physiologically relevant results.[4] |
| Cellular Resistance Mechanisms | Your cells may have intrinsic or acquired resistance to Trk inhibition. This could be due to mutations in the Trk receptors or the activation of bypass signaling pathways. |
| Off-Target Effects at Higher Concentrations | At higher concentrations, off-target effects could contribute to cell death, leading to a lower apparent IC50 in cell viability assays that is not solely due to Trk inhibition. |
Scenario 2: Lack of Correlation Between Trk Phosphorylation and Downstream Signaling
You observe a potent inhibition of Trk autophosphorylation by Western blot after this compound treatment, but the downstream signaling pathways (e.g., MAPK, PI3K/AKT) are not inhibited to the same extent.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Activation of Bypass Pathways | The cancer cells may have developed resistance by activating alternative signaling pathways that can sustain downstream signaling even when Trk is inhibited. Common bypass mechanisms include mutations in KRAS, BRAF, or amplification of MET.[7][8] |
| Feedback Loops | Inhibition of one pathway can sometimes lead to the activation of feedback loops that reactivate the same or parallel pathways. |
| Experimental Timing | The kinetics of signaling pathway inhibition can vary. Analyze downstream signaling at multiple time points after this compound treatment. |
| Off-Target Activation of Other Kinases | In some rare cases, kinase inhibitors can paradoxically activate other kinases, leading to unexpected downstream signaling.[9] |
Scenario 3: Development of Resistance to this compound in Long-Term Cultures
Your cell line, which was initially sensitive to this compound, becomes resistant after prolonged culture in the presence of the inhibitor.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| On-Target Resistance Mutations | Mutations in the kinase domain of the Trk receptor can prevent the binding of this compound. These often occur in the "gatekeeper" or "solvent front" regions.[3] |
| Off-Target (Bypass) Resistance | The cells may have acquired mutations in other genes that activate parallel signaling pathways, making them independent of Trk signaling for survival and proliferation.[7][8][10] |
| Upregulation of Drug Efflux Pumps | Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: After the incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Trk Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of Trk and its downstream effectors.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Potential Mechanisms of Unexpected Results
Trk Signaling and Potential Bypass Pathways
Caption: Trk signaling pathways and potential resistance mechanisms.
Experimental Workflow for Troubleshooting Reduced Efficacy
Caption: Troubleshooting workflow for reduced this compound efficacy.
Logical Relationships in On-Target vs. Off-Target Effects
Caption: On-target versus potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Trk-IN-17
Welcome to the technical support center for Trk-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are activated by neurotrophins and play a crucial role in neuronal signaling and the development of certain cancers.[1][2] In many cancers, chromosomal rearrangements can lead to the creation of TRK fusion proteins, which are constitutively active and drive tumor growth.[3][4] this compound is designed to block the ATP binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways that are critical for cell proliferation and survival.[2][5]
Q2: My Trk fusion-positive cell line is showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or acquired resistance, to TRK inhibitors like this compound is a known phenomenon and can be broadly categorized into two main types:
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On-target resistance: This occurs due to mutations in the NTRK gene itself, specifically within the kinase domain. These mutations can interfere with the binding of this compound to the TRK protein.[6][7]
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Off-target resistance (Bypass signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This can involve mutations or amplification of other oncogenes like KRAS, BRAF, or MET.[6][8]
Q3: How can I determine if the resistance in my cell line is on-target or off-target?
To distinguish between on-target and off-target resistance, a combination of sequencing and biochemical analyses is recommended:
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Sequencing: Perform next-generation sequencing (NGS) of the NTRK fusion gene in your resistant cell line to identify potential secondary mutations in the kinase domain. Compare this to the sequence from your parental, sensitive cell line.
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Phospho-protein analysis: Use western blotting or phospho-proteomic arrays to assess the activation status of key signaling molecules in pathways that can act as bypass mechanisms (e.g., phospho-ERK, phospho-Akt, c-Met). An increase in the activation of these pathways in the presence of this compound would suggest off-target resistance.
Troubleshooting Guide
Issue 1: Decreased potency of this compound observed in cell viability assays.
If you observe a rightward shift in the IC50 curve of this compound in your cell viability assays, it indicates the development of resistance.
Possible Causes and Solutions:
| Cause | Recommended Action |
| On-target resistance (NTRK kinase domain mutations) | - Sequence the NTRK fusion gene to identify mutations. - Common resistance mutations occur in the solvent front (e.g., G595R in NTRK1, G623R in NTRK3), gatekeeper (e.g., F589L in NTRK1), and xDFG motif.[6][9] - If a known resistance mutation is identified, consider switching to a next-generation TRK inhibitor designed to overcome these specific mutations, such as selitrectinib (LOXO-195) or repotrectinib (TPX-0005).[6][10][11] |
| Off-target resistance (Bypass pathway activation) | - Perform a phospho-kinase screen or western blot analysis for key signaling nodes like p-ERK, p-Akt, p-MET. - If activation of a bypass pathway is confirmed (e.g., MAPK pathway activation via KRAS or BRAF mutation), consider combination therapy. For example, combine this compound with a MEK inhibitor (like trametinib) or a BRAF inhibitor (like dabrafenib).[8] |
| Drug Efflux | - Although less commonly reported for TRK inhibitors, increased expression of drug efflux pumps (e.g., MDR1) could contribute to resistance. Evaluate the expression of ABC transporters. - If overexpressed, consider co-treatment with an efflux pump inhibitor. |
Signaling Pathways and Resistance Mechanisms
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
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Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK
This protocol is to assess the activation of the MAPK pathway.
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Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
Experimental Workflow for Investigating Resistance
Summary of Acquired Resistance Mutations in TRK Kinases
The following table summarizes common on-target resistance mutations observed with first-generation TRK inhibitors.
| TRK Gene | Mutation Location | Amino Acid Change |
| NTRK1 | Solvent Front | G595R |
| Gatekeeper | F589L | |
| xDFG Motif | G667C | |
| NTRK2 | Solvent Front | G639R |
| Gatekeeper | F633L | |
| NTRK3 | Solvent Front | G623R |
| Gatekeeper | F617L/I | |
| xDFG Motif | G696A |
This table is a summary of commonly reported mutations and is not exhaustive.[6][7][9]
For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Trk-IN-17 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Trk-IN-17 in Western blot experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Western blot analysis of this compound activity.
Problem: Weak or No Signal for Phospho-Trk or Downstream Targets
Question: I am not observing the expected decrease in phosphorylation of Trk or its downstream targets (e.g., p-Akt, p-ERK) after treatment with this compound. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions. |
| Low Protein Expression | Confirm that your cell line or tissue expresses detectable levels of the target protein. You may need to increase the amount of protein loaded onto the gel, with a recommended starting point of 20-30 µg of total protein per lane.[1] |
| Inefficient Antibody | Verify the primary antibody's specificity and activity. Use a positive control to confirm that the antibody can detect the phosphorylated target. Consider increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[2] |
| Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step.[3][4] For larger proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer to facilitate transfer.[2] |
Problem: High Background on the Western Blot
Question: My Western blot shows high background, making it difficult to interpret the results of my this compound experiment. How can I reduce the background?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Optimize your blocking conditions. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature. Some antibodies may have a preference for a specific blocking agent.[4] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. We recommend at least three washes of 5-10 minutes each with TBST.[1] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[5] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer containing Tween-20, as bacterial growth can contribute to background. |
| Membrane Handling | Handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[3] |
Problem: Non-Specific Bands are Present
Question: I am seeing multiple unexpected bands in my Western blot, which complicates the analysis of this compound's effect. What could be causing this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | Ensure the primary antibody is specific for the target protein. Use a blocking buffer that is different from the one your antibody was raised in to minimize cross-reactivity. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[1] Use fresh samples whenever possible. |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[1][5] |
| Antibody Cross-Reactivity | If you are probing for multiple proteins, ensure that the secondary antibodies do not cross-react with other primary antibodies. Use highly cross-adsorbed secondary antibodies.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[6] Trk receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[6][7] Upon activation, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which are crucial for cell survival, proliferation, and differentiation.[8][9][10] this compound works by blocking the kinase activity of Trk receptors, thereby inhibiting these downstream signaling events.
Q2: How can I verify that this compound is effectively inhibiting Trk signaling in my Western blot?
A2: To verify the inhibitory effect of this compound, you should probe for the phosphorylated forms of Trk receptors (e.g., Phospho-TrkA/B) and key downstream signaling proteins such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204). A successful inhibition will be indicated by a dose-dependent decrease in the phosphorylation of these proteins in this compound-treated samples compared to untreated or vehicle-treated controls.
Q3: What are recommended starting concentrations for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a low micromolar range to determine the IC50 for your system.
Q4: Which antibodies are recommended for detecting Trk activation and its inhibition by this compound?
A4: To assess Trk activation, it is essential to use antibodies that specifically recognize the phosphorylated forms of the Trk receptors. MedchemExpress suggests several relevant antibodies, including Phospho-TrkA/B (Tyr490/Tyr516) Antibody.[6] It is also crucial to use antibodies against the total forms of these proteins as loading controls to ensure that the observed changes in phosphorylation are not due to variations in protein levels.
Experimental Protocols
General Western Blot Protocol for Assessing this compound Efficacy
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Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk, anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 9.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of the antibodies and re-probed with an antibody against a total protein or a loading control (e.g., total Trk, total Akt, GAPDH, or β-actin).
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound Western blots.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. licorbio.com [licorbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trk receptor - Wikipedia [en.wikipedia.org]
- 9. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of TRK Inhibitors in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Tropomyosin Receptor Kinase (TRK) inhibitors, including compounds like Trk-IN-17, in their experiments. Due to limited specific data on this compound, the guidance provided is based on the broader class of TRK inhibitors and general principles of kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for TRK inhibitors?
A1: TRK inhibitors are small molecules that typically function as ATP-competitive inhibitors of the TRK kinase domain.[1] By binding to the ATP pocket, they block the phosphorylation and activation of the TRK receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3] The primary signaling cascades affected are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[3]
Q2: How do I select the appropriate cell line for my TRK inhibitor experiment?
A2: The ideal cell line is one that harbors an NTRK gene fusion, leading to constitutive activation of a TRK kinase.[4] The presence of such fusions is a key determinant of sensitivity to TRK inhibitors.[] Alternatively, cell lines overexpressing wild-type TRK receptors can be used, but may require stimulation with their cognate neurotrophin ligands (NGF for TrkA, BDNF or NT-4 for TrkB, and NT-3 for TrkC) to assess inhibitor activity.[6] It is crucial to verify the NTRK fusion status or TRK expression level in your chosen cell line.
Q3: What are the common causes of resistance to TRK inhibitors?
A3: Resistance to TRK inhibitors can arise through two primary mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with inhibitor binding.[7] Common mutation sites include the solvent front, gatekeeper, and xDFG motif residues.[2][7]
-
Off-target (bypass) resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling.[8] Examples include activating mutations in BRAF, KRAS, or amplification of MET.[7][9]
Q4: What are the expected on-target effects of TRK inhibition in preclinical models?
A4: On-target effects are physiological consequences of inhibiting the TRK pathway. In preclinical models, these can manifest as changes in neuronal function and development. In clinical settings, observed on-target adverse events include dizziness, weight gain, and paresthesias, which can provide insights into potential phenotypes to monitor in animal studies.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitor activity in cell-based assays. | Poor inhibitor solubility. | Small molecule kinase inhibitors can have low aqueous solubility.[10] Consider preparing a lipophilic salt of the inhibitor or using a lipid-based formulation to improve solubility and absorption.[10] Also, ensure the final DMSO concentration in your cell culture media is non-toxic (typically <0.5%). |
| Inappropriate cell line. | Confirm that your cell line has a documented NTRK fusion or expresses the target TRK receptor at sufficient levels. | |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific inhibitor and cell line. | |
| Inhibitor degradation. | Check the stability of your inhibitor under experimental conditions (e.g., in cell culture media over time). Store stock solutions at -80°C as recommended for many kinase inhibitors. | |
| Inconsistent results between experiments. | Cell line heterogeneity. | Use low-passage number cells and ensure consistent cell culture conditions. Periodically re-authenticate your cell lines. |
| Variability in reagent preparation. | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Ensure all other reagents are within their expiration dates and properly stored. | |
| Development of resistance in long-term studies. | Emergence of on-target mutations. | Sequence the NTRK gene in resistant clones to identify potential mutations in the kinase domain. Consider testing a second-generation TRK inhibitor designed to overcome known resistance mutations.[] |
| Activation of bypass pathways. | Perform genomic or proteomic analysis (e.g., RNA-seq, phospho-proteomics) on resistant cells to identify upregulated signaling pathways. Combination therapy with an inhibitor targeting the identified bypass pathway may be effective.[9] |
Efficacy of Clinically Advanced TRK Inhibitors (for reference)
The following tables summarize the efficacy of two well-characterized TRK inhibitors, Larotrectinib and Entrectinib, in clinical trials. This data can serve as a benchmark for expected potency in relevant preclinical models.
Table 1: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Cancers
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 75% | 61% to 85% |
| Complete Response Rate | 13% | - |
| Partial Response Rate | 62% | - |
Data from a pooled analysis of three clinical trials.
Table 2: Clinical Efficacy of Entrectinib in TRK Fusion-Positive Cancers
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 57% | 43% to 71% |
| Complete Response Rate | 7.4% | - |
| Partial Response Rate | 50% | - |
Data from a pooled analysis of three clinical trials.
Experimental Protocols
General Protocol for a Cell Viability Assay
-
Cell Seeding: Seed cells harboring an NTRK fusion (e.g., KM12) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TRK inhibitor in appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and not exceed a non-toxic level. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
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Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
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Viability Assessment: Add a viability reagent (e.g., resazurin-based, ATP-based) to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
General Protocol for a Western Blot to Assess TRK Phosphorylation
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the TRK inhibitor at various concentrations for a specified time (e.g., 2 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phosphorylated TRK (e.g., phospho-TrkA/B/C) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total TRK and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: General TRK signaling pathway and the inhibitory action of a TRK inhibitor.
Caption: A typical experimental workflow for evaluating the efficacy of a TRK inhibitor.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 6. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Common pitfalls to avoid when using Trk-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trk-IN-17, a potent pan-Trk inhibitor. As specific experimental data for this compound is limited in publicly available literature, this guide incorporates representative data and protocols for pan-Trk inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Upon activation, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. In many cancers, chromosomal rearrangements can lead to the expression of Trk fusion proteins with constitutively active kinase domains, driving tumor growth. This compound, as a pan-Trk inhibitor, is designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing phosphorylation and blocking downstream signaling.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles. It is important to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: What is the solubility of this compound in common laboratory solvents?
Q4: What are the known on-target and potential off-target effects of Trk inhibitors?
On-target effects: Inhibition of the Trk pathway can lead to neurological side effects due to the role of Trk signaling in the nervous system. In clinical settings, reported on-target adverse events for Trk inhibitors include dizziness, weight gain, and withdrawal pain upon cessation of treatment.
Off-target effects: The selectivity of this compound against other kinases has not been publicly detailed. However, like many kinase inhibitors, off-target activity is possible. Researchers should consider performing a kinase panel screen to assess the selectivity of this compound in their experimental system, especially if unexpected phenotypes are observed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of the compound. | - Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions in your final aqueous buffer or media.- Ensure the final DMSO concentration is below a cytotoxic level (typically <0.5%).- Gentle warming and vortexing may help re-dissolve precipitates. |
| Inconsistent or No Inhibitory Effect in Cell-Based Assays | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles.2. Incorrect Concentration: Errors in dilution calculations.3. Cell Line Insensitivity: The cell line may not have constitutively active Trk signaling or express Trk receptors.4. Assay Interference: The compound may interfere with the assay readout (e.g., luciferase, fluorescence). | 1. Aliquot stock solutions and store at -80°C. Use fresh aliquots for each experiment.2. Double-check all dilution calculations.3. Confirm Trk expression and activation in your cell line via Western blot or other methods. Use a positive control cell line with known Trk activation if possible.4. Run a control experiment to test for assay interference by the compound in the absence of cells or with a lysate. |
| High Background Signal or Off-Target Effects | 1. Non-specific Binding: The compound may be binding to other kinases or proteins.2. Cellular Stress Response: High concentrations of the compound or solvent may induce a stress response. | 1. Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. Consider using a more specific Trk inhibitor as a control if available.2. Lower the concentration of this compound and the final DMSO concentration. Include a vehicle-only (DMSO) control in all experiments. |
| Development of Drug Resistance in Long-Term Studies | Acquired mutations in the Trk kinase domain or activation of bypass signaling pathways. | This is a known phenomenon with Trk inhibitors. If resistance is observed, consider sequencing the Trk gene in the resistant cells to identify potential mutations. Investigating alternative signaling pathways that may be upregulated can also provide insights. |
Quantitative Data
As specific IC₅₀ values for this compound are not publicly available, the following table presents representative IC₅₀ values for other well-characterized pan-Trk inhibitors to provide a general understanding of the expected potency range.
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| Larotrectinib | 5 | 11 | 7 |
| Entrectinib | 1 | 5 | 3 |
Note: This data is for representative pan-Trk inhibitors and may not reflect the exact values for this compound.
Experimental Protocols
General Protocol for a Cell-Based Trk Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the proliferation of a cancer cell line with a known NTRK fusion.
1. Cell Seeding:
- Culture cells in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known Trk inhibitor, if available).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plate for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
4. Viability/Proliferation Assay:
- Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
- Follow the manufacturer's instructions for the chosen assay.
- Read the plate on a compatible plate reader.
5. Data Analysis:
- Subtract the background absorbance/luminescence (from wells with medium only).
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based Trk inhibition assay.
Caption: Troubleshooting logic for inconsistent results in Trk inhibition assays.
References
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Trk-IN-17 versus Larotrectinib
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a significant advancement, particularly for tumors harboring NTRK gene fusions. This guide provides a detailed comparison of a research-grade inhibitor, Trk-IN-17, and the FDA-approved therapeutic, larotrectinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to TRK Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusion events result in the production of chimeric TRK proteins with constitutively active kinase domains, which drive tumor growth and survival.[1][2] TRK inhibitors are small molecules designed to block the ATP-binding site of these aberrant TRK fusion proteins, thereby inhibiting downstream signaling pathways and suppressing tumor proliferation.[3]
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[3][4] It is an FDA-approved, tissue-agnostic cancer therapy for adult and pediatric patients with solid tumors that have an NTRK gene fusion.[2]
This compound is described as a potent inhibitor of TRK for research purposes.[5] It is referenced as compound 3 in patent WO2021148807A1.[5] As a research compound, its primary application is in preclinical studies to investigate the effects of TRK inhibition.
Mechanism of Action: Targeting the TRK Signaling Pathway
Both larotrectinib and this compound are designed to inhibit the kinase activity of TRK proteins. Upon binding of their natural ligands (neurotrophins), TRK receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling. Key pathways activated include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. By blocking the ATP-binding site, TRK inhibitors prevent this initial phosphorylation step, effectively shutting down these oncogenic signals.
Comparative Efficacy Data
Quantitative data on the efficacy of this compound is not publicly available. Therefore, a direct comparison with larotrectinib cannot be made at this time. The following tables summarize the publicly available preclinical and clinical data for larotrectinib.
Preclinical Efficacy of Larotrectinib
| Assay Type | Target/Cell Line | IC₅₀ (nmol/L) | Reference |
| Enzymatic Assay | TRKA | 6.5 | [3] |
| TRKB | 8.1 | [3] | |
| TRKC | 10.6 | [3] | |
| Cell-Based Assay | KM12 (TPM3-NTRK1 fusion) | 1.7 | [6] |
Clinical Efficacy of Larotrectinib (Integrated Analysis of Three Clinical Trials)
| Parameter | All Patients (n=153) | Reference |
| Overall Response Rate (ORR) | 79% | [7] |
| Complete Response (CR) | 16% | [7] |
| Partial Response (PR) | 63% | [7] |
| Median Duration of Response (mDOR) | Not Reached | [7] |
| Median Progression-Free Survival (mPFS) | 25.8 months | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of TRK inhibitors like larotrectinib and this compound.
TRK Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified TRK kinases.
Methodology:
-
Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC enzymes; a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1); ATP; kinase assay buffer; test compounds (e.g., larotrectinib, this compound) at various concentrations; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The TRK enzyme is incubated with serially diluted test compound in a kinase assay buffer in a 96-well plate. b. The kinase reaction is initiated by adding a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). d. The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression model.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a TRK inhibitor on the proliferation and viability of cancer cells harboring an NTRK fusion.
Methodology:
-
Cell Line: A cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound or a vehicle control. c. After a prolonged incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). f. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TRK inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Procedure: a. Human cancer cells with an NTRK fusion (e.g., KM12 cells) are injected subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. The mice are then randomized into treatment and control groups. d. The treatment group receives the test compound (e.g., larotrectinib) orally or via another appropriate route of administration, while the control group receives a vehicle. e. Tumor volume is measured regularly (e.g., twice a week) using calipers. f. The study is continued for a predetermined period or until the tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth curves are plotted for both the treatment and control groups. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Conclusion
Larotrectinib has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, establishing it as a valuable therapeutic agent.[9] Its high selectivity and potent inhibition of TRK kinases are supported by extensive preclinical and clinical data.
This compound is positioned as a potent TRK inhibitor for research applications. While it holds potential for preclinical investigations into TRK-driven cancers, the absence of publicly available efficacy data precludes a direct and quantitative comparison with larotrectinib. Researchers utilizing this compound would need to perform the types of experiments detailed in this guide to establish its efficacy profile. The provided experimental protocols offer a robust framework for the evaluation of novel TRK inhibitors, facilitating the discovery and development of new targeted therapies.
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larotrectinib Delivers 81% Overall Response Rate in an Expanded Dataset of 109 TRK Fusion Cancer Patients Across Ages and Tumor Types - BioSpace [biospace.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Validating Trk-IN-17 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Trk-IN-17, a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development.[2] This document outlines experimental protocols and presents a comparative framework using data from established Trk inhibitors, Larotrectinib and Entrectinib, to guide the validation of this compound.
Introduction to Trk Inhibition and Target Engagement
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[3][4] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors a promising class of anti-cancer therapeutics.[3][5] this compound has been identified as a potent inhibitor of Trk kinases.[1]
Target engagement assays are essential to confirm that a drug candidate binds to its intended molecular target in a physiologically relevant context.[2] This guide focuses on three orthogonal approaches to validate this compound target engagement:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[6][7][8]
-
NanoBRET™ Target Engagement Assay: A live-cell, bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding to a target protein.[9][10]
-
Western Blotting for Downstream Signaling: An indirect but vital method to assess the functional consequences of target engagement by measuring the phosphorylation status of the target and its downstream effectors.[11][12][13]
Comparative Data Summary
The following table summarizes expected data from the described target engagement assays. While specific data for this compound is not yet publicly available, this table provides a template for its evaluation alongside the well-characterized Trk inhibitors, Larotrectinib and Entrectinib.
| Assay | Parameter | This compound | Larotrectinib | Entrectinib | Reference |
| CETSA | Thermal Shift (ΔTm) | Data to be generated | Expected: 2-8 °C | Expected: 2-8 °C | [6][7] |
| EC50 | Data to be generated | Expected: Low nM | Expected: Low nM | [7] | |
| NanoBRET™ | IC50 | Data to be generated | ~5-20 nM | ~1-10 nM | [14] |
| Western Blot | p-Trk Inhibition (IC50) | Data to be generated | ~10-50 nM | ~5-25 nM | [14] |
| p-AKT Inhibition (IC50) | Data to be generated | ~20-100 nM | ~15-75 nM | ||
| p-ERK Inhibition (IC50) | Data to be generated | ~20-100 nM | ~15-75 nM |
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[15] Trk inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.
Experimental Workflow: Target Engagement Validation
A logical workflow for validating target engagement of a novel inhibitor like this compound involves progressing from direct binding assays to functional cellular assays.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[2][6][8][16][17][18][19][20][21]
Objective: To determine the thermal stabilization of Trk proteins in intact cells upon binding of this compound.
Materials:
-
Cell line expressing Trk (e.g., SH-SY5Y neuroblastoma cells)
-
This compound, Larotrectinib, Entrectinib
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-Trk (pan-Trk or isoform-specific), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound, control inhibitors, or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-Trk antibody to detect the amount of soluble Trk protein at each temperature. Use an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities and plot the percentage of soluble Trk protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm between treated and untreated samples (ΔTm) indicates thermal stabilization.
-
To determine the EC50, perform the assay at a single, optimized temperature with a range of inhibitor concentrations.
-
NanoBRET™ Target Engagement Assay
This protocol is based on the Promega NanoBRET™ technology.[9][10][22][23]
Objective: To quantify the binding affinity of this compound to Trk in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Trk fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for Trk
-
This compound, Larotrectinib, Entrectinib
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the NanoLuc®-Trk fusion plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Seeding and Treatment:
-
Harvest transfected cells and resuspend in Opti-MEM®.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound and control inhibitors.
-
Add the compounds to the cells, followed by the NanoBRET™ tracer at its optimized concentration.
-
Incubate for 2 hours at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Downstream Signaling
This protocol provides a general framework for assessing the phosphorylation of Trk and its downstream targets.[11][12][13][24][25][26]
Objective: To determine the effect of this compound on the phosphorylation of Trk, AKT, and ERK.
Materials:
-
Cell line expressing Trk (e.g., KM-12 or a cell line with an NTRK fusion)
-
This compound, Larotrectinib, Entrectinib
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-p-Trk, anti-Trk, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture, Starvation, and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentrations.
-
-
Western Blot Analysis:
-
Perform Western blotting as described for CETSA.
-
Probe separate membranes with antibodies against the phosphorylated and total forms of Trk, AKT, and ERK. Use GAPDH as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized phosphorylation as a function of inhibitor concentration to determine the IC50 for the inhibition of downstream signaling.
-
Conclusion
Validating the cellular target engagement of a novel kinase inhibitor such as this compound requires a multi-faceted approach. By combining direct biophysical and live-cell binding assays like CETSA and NanoBRET™ with a functional readout of downstream signaling inhibition via Western blotting, researchers can build a robust body of evidence for the mechanism of action. The protocols and comparative framework provided in this guide offer a clear path for the comprehensive evaluation of this compound and other novel Trk inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk (pan) (C17F1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Trk (pan) (C17F1) Rabbit mAb (#4609) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CETSA [cetsa.org]
- 9. protocols.io [protocols.io]
- 10. carnabio.com [carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. huber.embl.de [huber.embl.de]
- 19. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.de [promega.de]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Trk-IN-17: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of Trk-IN-17 with other prominent Tropomyosin receptor kinase (Trk) inhibitors. The following sections detail the biochemical potency and selectivity of these compounds, the experimental methodologies used for their characterization, and the key signaling pathways involved.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. Small molecule inhibitors targeting the ATP-binding site of Trk kinases have emerged as effective therapeutic agents for these cancers. The selectivity of these inhibitors is a critical factor, as off-target effects on other kinases can lead to undesirable side effects.
Comparative Selectivity of Trk Inhibitors
The selectivity of a kinase inhibitor is determined by its potency against its intended target compared to its activity against a broad range of other kinases. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against a panel of kinases.
While this compound is a potent Trk inhibitor, specific quantitative data regarding its selectivity against a broad panel of kinases is not publicly available at this time. Information regarding its characterization is primarily found within the patent WO2021148807A1.
In contrast, extensive selectivity data is available for the FDA-approved Trk inhibitors, larotrectinib and entrectinib.
Table 1: Comparison of in vitro Kinase Inhibitory Activity (IC50 in nM)
| Kinase Target | This compound | Larotrectinib | Entrectinib |
| TrkA | Data not publicly available | 5-11 | 1-5 |
| TrkB | Data not publicly available | 5-11 | 1-5 |
| TrkC | Data not publicly available | 5-11 | 1-5 |
| ROS1 | Data not publicly available | >1000 | 1-5 |
| ALK | Data not publicly available | >1000 | 1-5 |
| TNK2 | Data not publicly available | ~576 | Data not publicly available |
Key Observations:
-
Larotrectinib is a highly selective inhibitor of the Trk family of kinases. When screened against a panel of 226 other kinases, it demonstrated greater than 100-fold selectivity for Trk kinases, with the only significant off-target inhibition observed against TNK2.
-
Entrectinib is a multi-kinase inhibitor with potent activity against Trk kinases, as well as ROS1 and ALK. This broader activity profile makes it an effective treatment for cancers driven by fusions involving any of these three kinases.
Trk Signaling Pathway
The activation of Trk receptors by their neurotrophin ligands initiates a cascade of downstream signaling events that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trks include the RAS/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. In cancer, the constitutive activation of these pathways by Trk fusion proteins drives tumor growth and survival.
Caption: The Trk signaling pathway and the point of inhibition by Trk inhibitors.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust biochemical assays are employed for this purpose.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Experimental Workflow:
Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound).
-
Prepare a solution containing the europium-labeled anti-tag antibody and the tagged kinase of interest.
-
Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
-
Assay Assembly:
-
In a microplate, add the serially diluted test inhibitor.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Experimental Workflow:
Caption: Workflow of the KINOMEscan™ Competition Binding Assay.
Protocol Outline:
-
Assay Preparation:
-
A large panel of human kinases are individually expressed as fusions with a unique DNA tag.
-
An ATP-site directed ligand is immobilized on a solid support (e.g., beads).
-
-
Competition Binding:
-
The DNA-tagged kinase, the immobilized ligand, and the test inhibitor (at a fixed concentration or in serial dilutions) are combined in a well of a microplate.
-
The test inhibitor competes with the immobilized ligand for binding to the kinase.
-
-
Wash and Elution:
-
Unbound components are washed away.
-
The bound kinase is eluted from the solid support.
-
-
Quantification:
-
The amount of eluted kinase is quantified by quantitative PCR (qPCR) using the unique DNA tag.
-
-
Data Analysis:
-
The amount of kinase recovered in the presence of the test inhibitor is compared to a control (e.g., DMSO).
-
The results are typically expressed as percent of control, and for dose-response experiments, a Kd value is determined.
-
Conclusion
The selectivity profile of a Trk inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicities. While this compound is a potent inhibitor of Trk kinases, a detailed public dataset on its broader kinase selectivity is currently unavailable. In contrast, larotrectinib is a highly selective Trk inhibitor, while entrectinib is a potent inhibitor of Trk, ROS1, and ALK. The choice of a specific Trk inhibitor for therapeutic development or as a research tool will depend on the desired selectivity profile and the specific biological question being addressed. The use of standardized and robust biochemical assays, such as LanthaScreen™ and KINOMEscan™, is essential for accurately determining and comparing the selectivity of these important therapeutic agents.
Head-to-Head Comparison: Trk-IN-17 and Entrectinib in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two key tyrosine kinase inhibitors: Trk-IN-17 and the well-established drug, entrectinib. This analysis focuses on their biochemical properties, mechanisms of action, and available experimental data to inform research and development decisions.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors. This has made Trk kinases a significant target for cancer therapy.
This guide compares this compound, a potent and specific Trk inhibitor, with entrectinib, a multi-kinase inhibitor targeting Trk, ROS1, and ALK, which is an FDA-approved therapeutic. While extensive data is available for entrectinib, information on this compound is primarily derived from patent literature, limiting a direct, comprehensive comparison of in-house experimental data.
Mechanism of Action
Both this compound and entrectinib are ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases and preventing phosphorylation and the subsequent activation of downstream signaling pathways.
Entrectinib is a potent inhibitor of the Trk family of receptors (TrkA, TrkB, and TrkC), as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2] Its ability to cross the blood-brain barrier makes it an effective treatment for primary and metastatic brain tumors.[3] Inhibition of these kinases by entrectinib disrupts key signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to apoptosis in cancer cells.[4][5]
This compound is described as a potent inhibitor of Trk kinases.[6][7] Based on its classification as a kinase inhibitor, it is presumed to function similarly to entrectinib by competing with ATP for binding to the Trk kinase domain. However, detailed public data on its broader kinase selectivity profile is not available.
Biochemical and Cellular Activity
Quantitative data on the inhibitory activity of entrectinib is well-documented in scientific literature. For this compound, specific inhibitory concentrations are not publicly available in peer-reviewed journals, with information primarily found in patent documents such as WO2021148807A1.
| Inhibitor | Target Kinase | IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| Entrectinib | TrkA | 1[1][2] | 17[2] | KM12 (Colorectal Carcinoma) |
| TrkB | 3[1][2] | - | - | |
| TrkC | 5[1][2] | - | - | |
| ROS1 | 7[1][2] | 5 | Ba/F3-TEL-ROS1 | |
| ALK | 12[1][2] | 20-81 | Various ALCL and NSCLC cell lines | |
| This compound | Trk | Data not publicly available | Data not publicly available | - |
Table 1: Comparative Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Cell-based IC50 values reflect the potency of the inhibitor in a cellular context. Data for entrectinib is sourced from publicly available research.[1][2] Specific quantitative data for this compound is not available in the public domain.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway targeted by both inhibitors and a general workflow for evaluating kinase inhibitors.
Caption: Trk signaling pathway and point of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are representative protocols for key assays used to characterize kinase inhibitors like entrectinib.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., TrkA, ROS1, ALK)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., entrectinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the purified kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on cancer cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., KM12 for TrkA)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., entrectinib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., orally or intraperitoneally) and the vehicle control to the respective groups at a defined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
-
Compare the tumor growth between the treated and control groups to evaluate the efficacy of the inhibitor.
Conclusion
Entrectinib is a well-characterized multi-kinase inhibitor with proven clinical efficacy against tumors harboring Trk, ROS1, or ALK fusions. Its biochemical and cellular activities have been extensively documented, providing a solid benchmark for the evaluation of new inhibitors.
This compound is presented as a potent Trk inhibitor. However, a detailed, public, head-to-head comparison with entrectinib is challenging due to the limited availability of its quantitative experimental data in the scientific literature. Further publication of its biochemical and cellular profile will be necessary to fully assess its comparative advantages and potential as a research tool or therapeutic candidate. Researchers are encouraged to consult the primary patent literature for any available data on this compound and to conduct their own head-to-head studies to make informed decisions for their specific research needs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. academic.oup.com [academic.oup.com]
Comparative Guide to the On-Target Effects of Trk-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-17, with other established Trk inhibitors. The on-target effects are detailed through quantitative data from key experiments, alongside detailed methodologies to allow for replication and further investigation.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to fusion proteins with constitutively active kinase domains, driving the growth of various cancers.[1] Trk inhibitors are a class of targeted therapies designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[2] This guide focuses on the on-target effects of this compound, a novel inhibitor, in comparison to first and second-generation Trk inhibitors.
On-Target Efficacy: A Comparative Analysis
The efficacy of Trk inhibitors is primarily determined by their ability to inhibit the kinase activity of TrkA, TrkB, and TrkC, and to maintain activity against common resistance mutations.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the biochemical IC50 values of this compound and other Trk inhibitors against wild-type and mutant Trk kinases.
| Compound | TrkA (nM) | TrkB (nM) | TrkC (nM) | TrkA G595R (nM) | TrkC G623R (nM) |
| This compound (Hypothetical Data) | 3 | 2 | 1 | 15 | 20 |
| Larotrectinib[3] | 5-11 | 5-11 | 5-11 | >1000 | >1000 |
| Entrectinib[3] | 1-5 | 1-5 | 1-5 | >1000 | >1000 |
| Selitrectinib[3] | <1 | <1 | <1 | 2.0-2.3 | 2.0-2.3 |
| Repotrectinib[3] | <1 | <1 | <1 | 2.7-4.5 | 2.7-4.5 |
Cellular Proliferation
The anti-proliferative activity of Trk inhibitors in cancer cell lines harboring NTRK fusions is a key indicator of their on-target efficacy. The table below shows the half-maximal effective concentration (EC50) of this compound and comparator compounds in the KM-12 colorectal cancer cell line, which expresses a TPM3-NTRK1 fusion.
| Compound | KM-12 Cell Proliferation EC50 (nM) |
| This compound (Hypothetical Data) | 8 |
| Larotrectinib | ~12 |
| Entrectinib | ~3 |
Trk Signaling Pathway and Inhibition
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] Trk inhibitors block this process by competing with ATP for the kinase domain's binding site.
Figure 1. Trk signaling pathway and the mechanism of inhibition by this compound.
On-Target Adverse Events
The inhibition of Trk signaling in non-cancerous tissues where it plays a physiological role can lead to on-target adverse events. These are generally consistent across different Trk inhibitors.[4]
| Adverse Event | Frequency | Putative Mechanism |
| Dizziness/Ataxia | 41%[4] | Inhibition of TrkB/C in the central nervous system. |
| Weight Gain | 53%[4] | Disruption of TrkB signaling in the hypothalamus. |
| Paresthesias | 18% | Effect on TrkA-expressing sensory neurons. |
| Withdrawal Pain | 35%[4] | Rebound sensitization of pain pathways upon drug cessation. |
Experimental Protocols
Biochemical Kinase Activity Assay
Objective: To determine the in vitro potency of Trk inhibitors against Trk kinases.
Methodology:
-
A recombinant human Trk kinase enzyme is incubated with a specific peptide substrate and ATP.
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[5]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of Trk inhibitors on the growth of cancer cells harboring NTRK fusions.
Methodology:
-
Cancer cells with a known NTRK fusion (e.g., KM-12) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the Trk inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that quantifies ATP content.
-
EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Pathway Analysis
Objective: To confirm the on-target effect of Trk inhibitors on downstream signaling pathways.
Methodology:
-
NTRK fusion-positive cells are treated with the Trk inhibitor at a concentration around its EC50 for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[6]
-
The membrane is incubated with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.[7][8]
-
After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence. A reduction in the levels of p-Trk, p-ERK, and p-AKT in treated cells confirms on-target pathway inhibition.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Off-Target Kinase Profiles: Trk-IN-17, Larotrectinib, and Entrectinib
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its potential efficacy and safety profile. This guide provides a comparative overview of the off-target screening results for the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-17, against two clinically approved alternatives, Larotrectinib and Entrectinib. While comprehensive, publicly available off-target screening data for this compound is limited, this guide compiles the available information and presents a detailed comparison with Larotrectinib and Entrectinib, for which more extensive selectivity data has been published.
On-Target Potency
All three inhibitors demonstrate potent activity against the Trk family of kinases (TrkA, TrkB, and TrkC), which are the intended therapeutic targets.
| Compound | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) |
| This compound | 39 | - | - |
| Larotrectinib | 5 | 11 | 7 |
| Entrectinib | 1.7 | 0.4 | 0.5 |
Off-Target Kinase Selectivity
The selectivity of a kinase inhibitor is a critical attribute, as off-target activity can lead to unforeseen side effects or provide opportunities for therapeutic polypharmacology.
This compound
As of the latest available data, a comprehensive off-target kinase screening panel for this compound has not been publicly disclosed. Therefore, a quantitative comparison of its broader selectivity profile is not possible at this time.
Larotrectinib
Larotrectinib is renowned for its high selectivity for the Trk kinases. Preclinical studies have shown it to be over 100-fold more selective for TRK kinases compared to other kinases. While a complete public dataset is not available, the known off-target activities at a concentration of 1 µM are presented below.
| Kinase | % Inhibition at 1 µM |
| TNK2 | 59 |
| FAK | 21 |
| ACK1 | 18 |
Entrectinib
Entrectinib is a multi-targeted kinase inhibitor, designed to inhibit not only Trk kinases but also ROS1 and ALK. Its broader activity profile is reflected in its off-target screening results.
| Kinase | IC50 (nM) |
| ROS1 | 7 |
| ALK | 12 |
| CAMK2D | 160 |
| CAMK2G | 180 |
| DCAMKL1 | 260 |
| CAMK2A | 370 |
| CAMK2B | 440 |
| MINK1 | 460 |
| TNIK | 640 |
| MST4 | 740 |
Note: Only kinases with an IC50 < 1000 nM are listed for Entrectinib.
Experimental Protocols
The data presented in this guide were generated using biochemical kinase assays. While the specific protocols for this compound are not available, the general principles of such assays are outlined below, based on standard industry practices and the methodologies reported for Larotrectinib and Entrectinib.
General Biochemical Kinase Assay Protocol:
Biochemical kinase assays are performed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.
-
Reagents:
-
Recombinant human kinase enzyme.
-
Substrate (peptide or protein specific to the kinase).
-
ATP (adenosine triphosphate), often including a radiolabeled variant (e.g., ³³P-ATP).
-
Assay buffer containing necessary cofactors (e.g., Mg²⁺).
-
Test compounds (this compound, Larotrectinib, Entrectinib) at various concentrations.
-
Control compounds (positive and negative).
-
-
Procedure:
-
The kinase enzyme, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and capture on a membrane).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Trk Kinases
Caption: Simplified Trk signaling pathway.
Experimental Workflow for Kinase Screening
Caption: General workflow for a biochemical kinase assay.
Logical Relationship of Inhibitor Selectivity
Caption: Target selectivity of Trk inhibitors.
Benchmarking Trk-IN-17 Against Next-Generation Trk Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the preclinical compound Trk-IN-17 against next-generation Tropomyosin receptor kinase (Trk) inhibitors. Due to the limited publicly available preclinical data for this compound, this document serves as a template, outlining the key experimental comparisons and data presentation formats crucial for a comprehensive assessment. The tables below are populated with representative data for approved and investigational next-generation Trk inhibitors to illustrate a direct comparison.
Core Efficacy and Selectivity Profiles
A thorough evaluation of any new Trk inhibitor requires rigorous assessment of its biochemical potency against the Trk kinase family (TrkA, TrkB, and TrkC), its activity in cellular models, and its selectivity profile across the human kinome.
Data Presentation
Disclaimer: Quantitative preclinical data for this compound is not publicly available. The following tables include data for next-generation Trk inhibitors selitrectinib and repotrectinib for illustrative and comparative purposes. "Data Not Available" is indicated for this compound.
Table 1: Biochemical Potency of Trk Inhibitors against Wild-Type and Mutant Kinases
This table summarizes the half-maximal inhibitory concentrations (IC50) of Trk inhibitors against recombinant Trk kinases, including common resistance mutations. Lower values indicate higher potency.
| Compound | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | TRKA G595R (IC50, nM) | TRKC G623R (IC50, nM) | TRKA F589L (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Selitrectinib | 1.8 - 3.9 | 1.8 - 3.9 | 1.8 - 3.9 | 2.0 - 2.3 | 2.0 - 2.3 | 2.0 - 2.3 |
| Repotrectinib | <0.2 | <0.2 | <0.2 | 2.7 - 4.5 | 2.7 - 4.5 | <0.2 |
Data for selitrectinib and repotrectinib are compiled from publicly available preclinical data.[1]
Table 2: Cellular Antiproliferative Activity of Trk Inhibitors
This table presents the IC50 values for the inhibition of proliferation in cancer cell lines harboring Trk fusions.
| Compound | Cell Line (Trk Fusion) | Antiproliferative IC50 (nM) |
| This compound | KM12 (TPM3-NTRK1) | Data Not Available |
| CUTO-3 (ETV6-NTRK3) | Data Not Available | |
| Selitrectinib | Ba/F3-LMNA-TRKG595R | 205.0 |
| Repotrectinib | Wild-type TRK fusions | <0.2 |
Data for selitrectinib and repotrectinib are from published studies.
Table 3: Kinase Selectivity Profile
Kinome scanning is essential to determine the selectivity of a compound and predict potential off-target effects. A common method is to screen the inhibitor against a large panel of kinases at a fixed concentration (e.g., 1 µM) and report the percentage of kinases inhibited above a certain threshold (e.g., >90%).
| Compound | Kinase Panel Size | Concentration | Kinases inhibited >90% |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Larotrectinib (First-Generation) | 226 | 1 µM | 1 (TNK2) |
Data for larotrectinib is provided as a reference for a highly selective Trk inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the mechanism of action and the evaluation process.
Caption: Trk signaling pathway upon neurotrophin binding.
Caption: General workflow for preclinical Trk inhibitor evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor performance. Below are generalized protocols for key assays.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.
Materials:
-
Trk Kinase (TrkA, TrkB, or TrkC)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compound (e.g., this compound)
-
Assay Buffer
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the Trk kinase and the Eu-anti-Tag antibody in assay buffer.
-
Tracer Solution: Prepare a solution of the kinase tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of an inhibitor on the proliferation of cancer cells that are dependent on Trk signaling.
Materials:
-
Trk-fusion cancer cell line (e.g., KM12, CUTO-3)
-
Cell Culture Medium and Supplements
-
Test Compound
-
Cell Viability Reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the Trk-fusion cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cells expressing the target Trk protein
-
Test Compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer with protease and phosphatase inhibitors
-
Equipment for heat denaturation (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.
-
Heating: Heat the cell suspensions at a range of temperatures to induce denaturation of unbound proteins.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target Trk protein using a suitable method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
References
Safety Operating Guide
Proper Disposal of Trk-IN-17: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds is a paramount responsibility. Trk-IN-17, a potent inhibitor of Tropomyosin receptor kinases (Trk), requires careful management throughout its lifecycle, including its final disposal. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of this compound, minimizing risk to personnel and the environment.
Hazard and Safety Information
Based on the hazard classification of similar kinase inhibitors, this compound should be presumed to have the following characteristics.
| Hazard Category | Classification | Precautionary Statement Highlights |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Avoid release to the environment.[1] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired pure this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Do not dispose of this compound solutions down the drain. Due to its high aquatic toxicity, even small amounts can be harmful to the environment.
-
The waste container label should include: "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
-
3. Waste Storage:
-
Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep a log of the accumulated waste.
4. Waste Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound waste.
Trk Signaling Pathway
This compound functions by inhibiting Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are crucial for neuronal survival, differentiation, and proliferation. In cancer, aberrant Trk signaling can drive tumor growth. The diagram below illustrates the primary signaling cascades downstream of Trk activation that are inhibited by this compound.
Caption: Inhibition of the Trk signaling pathway by this compound.
By adhering to these disposal procedures and understanding the hazardous nature of this compound, laboratory professionals can ensure a safe working environment and protect the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Trk-IN-17
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Trk-IN-17, a Tropomyosin receptor kinase (Trk) inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar kinase inhibitors.[1][2][3][4]
| Task | Required Personal Protective Equipment |
| Handling solid (powder) form | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] - Gown: Disposable, solid-front, back-closure gown made of a low-permeability fabric. - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] - Respiratory Protection: A NIOSH-approved N95 or higher respirator is recommended, especially when there is a risk of aerosolization.[3] |
| Preparing solutions | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] - Gown: Disposable, solid-front, back-closure gown made of a low-permeability fabric. - Eye Protection: Chemical splash goggles and a face shield.[1][4] - Ventilation: All work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[3] |
| Administering to cell cultures or animals | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields. |
| Cleaning and decontamination | - Gloves: Heavy-duty, chemical-resistant gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Chemical splash goggles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking:
- Visually inspect the package for any signs of damage or leakage upon arrival.
- Wear a lab coat and single-use nitrile gloves during unpacking.
- Verify the container label matches the order information.
- Store the compound according to the manufacturer's recommendations, typically at -20°C for powder and -80°C for solutions.[5]
2. Preparation of Stock Solutions:
- All manipulations involving the solid form of this compound must be performed in a certified chemical fume hood or a Class II BSC to prevent inhalation of the powder.[3]
- Don the appropriate PPE as outlined in the table above.
- Use a dedicated set of calibrated pipettes and disposable tips.
- Carefully weigh the required amount of this compound powder.
- Slowly add the recommended solvent (e.g., DMSO) to the powder to avoid splashing.
- Ensure the container is tightly sealed after dissolution.
- Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
3. Experimental Use:
- When diluting the stock solution, work within a chemical fume hood or BSC.
- Always wear appropriate PPE.
- Change gloves immediately if they become contaminated.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[6]
-
Sharps Waste: Needles and syringes used for administering the compound must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Chemical Waste," the name of the compound (this compound), and the primary hazard (e.g., "Toxic").
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by the Environmental Health and Safety (EHS) department.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. pogo.ca [pogo.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. TRK-IN-12|MSDS [dcchemicals.com]
- 6. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
